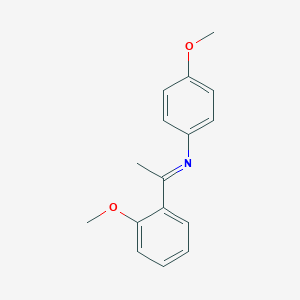![molecular formula C19H27NO B12591405 [6-(Dibutylamino)naphthalen-1-YL]methanol CAS No. 591253-39-3](/img/structure/B12591405.png)
[6-(Dibutylamino)naphthalen-1-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dibutylamino)naphthalen-1-YL]methanol is a chemical compound with the molecular formula C18H27NO It is known for its unique structure, which includes a naphthalene ring substituted with a dibutylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol typically involves the reaction of naphthalene derivatives with dibutylamine and formaldehyde. The process can be summarized as follows:
Starting Materials: Naphthalene, dibutylamine, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Dibutylamino)naphthalen-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dibutylamino group.
Applications De Recherche Scientifique
[6-(Dibutylamino)naphthalen-1-YL]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [6-(Dibutylamino)naphthalen-1-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with cellular receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibit specific enzymes, affecting metabolic processes.
Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(Diethylamino)naphthalen-1-YL]methanol
- [6-(Dipropylamino)naphthalen-1-YL]methanol
- [6-(Dimethylamino)naphthalen-1-YL]methanol
Uniqueness
[6-(Dibutylamino)naphthalen-1-YL]methanol is unique due to its specific substitution pattern and the presence of the dibutylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
591253-39-3 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
[6-(dibutylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3 |
Clé InChI |
LLDOZQMAZXHMGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
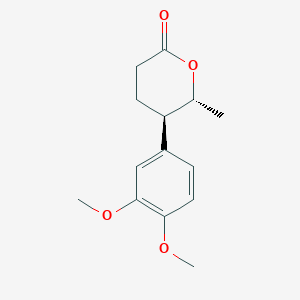
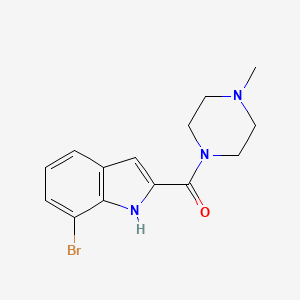
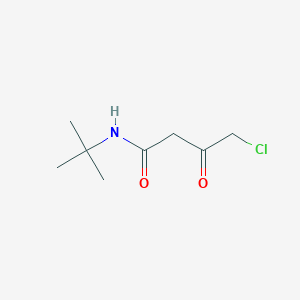
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)



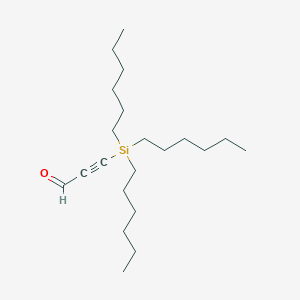
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
